![molecular formula C17H18N6OS B2641597 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894061-26-8](/img/structure/B2641597.png)

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Overview

Description

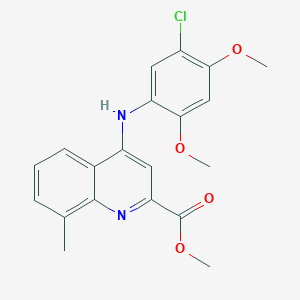

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.

BenchChem offers high-quality 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds incorporating structural motifs similar to "1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone" have been synthesized and evaluated for their potential antimicrobial and antimalarial activities. For instance, sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).

Antihistaminic and Antiinflammatory Activities

Another study focused on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. This research highlighted compounds that, when incorporating a piperidine or piperazine moiety with a benzhydryl group and a suitable spacer, exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such compounds show promise as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (M. Gyoten, H. Nagaya, S. Fukuda, Y. Ashida, Y. Kawano, 2003).

Cancer Therapy

Research into androgen receptor downregulators has identified compounds incorporating the triazolopyridazine moiety for the treatment of advanced prostate cancer. Modifications to improve solubility and address pharmacokinetic properties have led to clinical candidates like AZD3514, which is evaluated in clinical trials for castrate-resistant prostate cancer (R. Bradbury, D. Acton, Nicola Broadbent, et al., 2013).

Analgesic Efficacy

Compounds such as 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones, incorporating modifications in the alkyl chain and basic amino moiety, have been tested for their analgesic efficacy. These compounds showed potential as potent nonopioid nonantiinflammatory analgesics, although they exhibited sedative properties at certain doses (L. Savelon, J. Bizot-Espiard, D. Caignard, et al., 1998).

Spectroscopic Characterization and Docking Studies

Spectroscopic characterization and docking studies have been performed on compounds incorporating similar structural motifs. These studies provide insights into the compounds' potential interactions with biological targets, aiding in the development of new therapeutics (M. Govindhan, V. Viswanathan, S. Karthikeyan, et al., 2017).

Adenosine Receptor Antagonism

Piperazine derivatives have been investigated for their role as adenosine receptor antagonists, showcasing the versatility of compounds with piperazine and related moieties in addressing neurological disorders such as Parkinson's disease (C. Vu, D. Pan, B. Peng, et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to target the protein serine/threonine-protein kinase b-raf .

Biochemical Pathways

Similar compounds have been found to affect pathways related to their target proteins .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Similar compounds have been found to inhibit their target proteins, leading to changes in cellular function .

Action Environment

Similar compounds have been found to be stable in human liver microsomes, indicating good metabolic stability .

properties

IUPAC Name |

1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-17-20-19-15-5-4-14(21-23(15)17)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKINWLNVNCAKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329266 | |

| Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815874 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

894061-26-8 | |

| Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2641518.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641521.png)

![1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime](/img/structure/B2641522.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2641527.png)

![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)

![3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2641529.png)

![methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2641534.png)

![7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B2641535.png)

![N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641536.png)